RMM-46

Übersicht

Beschreibung

RMM 46 ist ein reversibler und selektiver kovalenter Inhibitor für die Mitogen- und Stress-aktivierten Proteinkinase (MSK) und die ribosomale S6-Kinase (RSK)-Familie von Kinasen. Es ist bekannt für seine hohe Liganden-Effizienz und Selektivität, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Wissenschaftliche Forschungsanwendungen

RMM 46 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um die Kinasehemmung und die Enzymkinetik zu untersuchen.

Biologie: Wird in Zellsignalisierungsstudien eingesetzt, um die Rolle von MSK- und RSK-Kinasen in verschiedenen zellulären Prozessen zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen MSK- und RSK-Kinasen beteiligt sind, wie z. B. Krebs und entzündliche Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf MSK- und RSK-Kinasen abzielen

Wirkmechanismus

RMM 46 übt seine Wirkungen aus, indem es Cysteinreste am ATP-Bindungsort von MSK- und RSK-Kinasen kovalent modifiziert. Diese Modifikation hemmt die Kinaseaktivität, was zur Blockade von nachgeschalteten Signalwegen führt. Zu den molekularen Zielen und beteiligten Signalwegen gehört die Phosphorylierung des cAMP-Response-Element-bindenden Proteins (CREB) und anderer nachgeschalteter Effektoren .

Wirkmechanismus

Target of Action

RMM-46, also known as RSK2-IN-3, is a selective and reversible covalent inhibitor for MSK/RSK-family kinases . The primary target of this compound is the Ribosomal protein S6 kinase (RSK) . RSK is a family of protein kinases involved in signal transduction, which plays a crucial role in cell proliferation, growth, and survival.

Mode of Action

This compound interacts with its targets (RSK kinases) by forming reversible covalent bonds . This interaction results in the inhibition of the kinase activities of the RSK family, thereby blocking the activation of cellular MSK and RSK .

Biochemical Pathways

The inhibition of RSK kinases by this compound affects the MAPK/ERK pathway . This pathway is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting RSK kinases, this compound can potentially disrupt these processes, leading to altered cell behavior.

Pharmacokinetics

It’s known that the compound is soluble in dmso, which suggests it may have good bioavailability

Result of Action

At the molecular level, this compound blocks the activation of cellular MSK and RSK . This leads to a reduction in the downstream phosphorylation of the critical transcription factor, CREB . At the cellular level, this can result in altered cell proliferation, growth, and survival.

Biochemische Analyse

Biochemical Properties

RMM-46 plays a crucial role in biochemical reactions by inhibiting specific kinases within the MSK/RSK family . It exhibits high selectivity for RSK2 over other kinases such as NEK2 and PLK1 . The compound interacts with enzymes like MSK1, MSK2, RSK2, and RSK3, reducing CREB phosphorylation in HeLa cells . These interactions are essential for modulating various cellular processes, including cell growth and differentiation .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In HeLa cells, this compound reduces CREB phosphorylation, which is a critical step in the regulation of gene expression . This modulation can lead to changes in cellular behavior, including altered cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific kinases within the MSK/RSK family . By forming reversible covalent bonds with these kinases, this compound inhibits their activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in changes in gene expression and cellular behavior, making this compound a valuable tool for studying kinase-related processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy in long-term experiments . Its degradation over time can impact its effectiveness, necessitating careful monitoring during experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific kinases can influence metabolic processes, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The transport and distribution of this compound are critical factors that determine its therapeutic potential and effectiveness in various cellular contexts .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This subcellular localization is essential for understanding how this compound exerts its effects at the molecular level and its overall impact on cellular function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

RMM 46 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Cyanacrylamid und verschiedene andere Reagenzien beinhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von RMM 46 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel mehrere Reinigungsschritte, wie z. B. Rekristallisation und Chromatographie, um die gewünschte Produktqualität zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

RMM 46 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit RMM 46 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen werden typischerweise optimiert, um eine hohe Selektivität und Ausbeute zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei den Reaktionen mit RMM 46 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte werden oft mit Techniken wie der Kernspinresonanz (NMR)-Spektroskopie und der Massenspektrometrie (MS) analysiert, um ihre Struktur und Reinheit zu bestätigen .

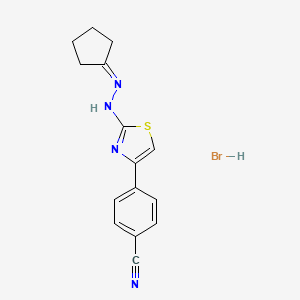

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

RSK2-IN-3: Ein weiterer selektiver Inhibitor für RSK2.

MSK1-IN-1: Ein selektiver Inhibitor für MSK1.

PLK1-IN-1: Ein selektiver Inhibitor für Polo-like Kinase 1 (PLK1)

Einzigartigkeit von RMM 46

RMM 46 ist aufgrund seiner hohen Selektivität und seines reversiblen kovalenten Hemmungsmechanismus einzigartig. Es zeigt eine ausgezeichnete Selektivität für RSK2 gegenüber anderen Kinasen wie NEK2 und PLK1, was es zu einem wertvollen Werkzeug für die Untersuchung spezifischer Kinasewege macht .

Eigenschaften

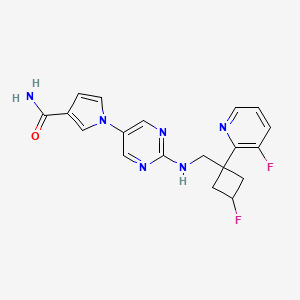

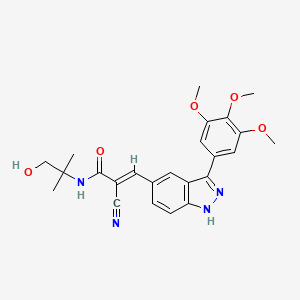

IUPAC Name |

(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCMYBKAZCDQGX-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)/C(=C/C1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does RMM-46 interact with its target and what are the downstream effects?

A: this compound is a reversible covalent inhibitor designed to target the C-terminal kinase domain of MSK1. [] This inhibition is achieved through a reversible covalent bond formed between the cyanoacrylamide group of this compound and a cysteine thiol within the kinase domain. This binding prevents the activation of MSK and its closely related family member, RSK. Consequently, the phosphorylation of the transcription factor CREB, a downstream target of MSK and RSK, is blocked. [] This inhibition of the MSK/RSK pathway has significant implications for cellular processes regulated by these kinases.

Q2: What is the structural characterization of this compound and how was its binding site identified?

A: While the provided abstracts don't offer specific spectroscopic data or the molecular formula and weight of this compound, they do highlight key structural features. This compound is characterized by a cyanoacrylamide group linked to an indazole scaffold, which is further substituted with a 3,4,5-trimethoxyphenyl group. [] The design of this compound was guided by X-ray co-crystal structures, providing insights into its binding mode within the MSK1 C-terminal kinase domain. []

Q3: What is the SAR (Structure-Activity Relationship) of this compound and how do structural modifications affect its activity?

A: The development of this compound involved a fragment-based design approach. [] Starting with a panel of low-molecular-weight, heteroaryl-substituted cyanoacrylamides, researchers identified an indazole fragment (compound 1 in the study) that exhibited suitable ligand efficiency and selectivity for the MSK/RSK family kinases. [] This fragment was then elaborated to create this compound, demonstrating that specific structural features within the indazole scaffold contribute significantly to its potency and selectivity. Further SAR studies focusing on modifications to the indazole and its substituents could unveil additional insights into optimizing the inhibitory activity and selectivity of this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)